Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxyphenylethylamine with diphenylmethyl ketone to form an intermediate, which is then cyclized to produce the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted phosphonates .
Scientific Research Applications
Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving phosphonate groups.
Mechanism of Action
The mechanism of action of diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific enzymes. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as diethyl 2,5-diaminothiophene-3,4-dicarboxylate and diethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate .
Uniqueness
What sets diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate apart is its unique structure, which combines an oxazole ring with a phosphonate group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C30H35N2O6P |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-benzhydryl-4-diethoxyphosphoryl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C30H35N2O6P/c1-5-36-39(33,37-6-2)30-29(31-20-19-22-17-18-25(34-3)26(21-22)35-4)38-28(32-30)27(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-18,21,27,31H,5-6,19-20H2,1-4H3 |
InChI Key |
XNLOUVBJPLCMEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCCC4=CC(=C(C=C4)OC)OC)OCC |
Origin of Product |
United States |
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